molecular formula C12H12ClN3S B479692 4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 857495-78-4

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B479692
CAS No.: 857495-78-4
M. Wt: 265.76g/mol
InChI Key: LZLJBOBKQPCCCB-UHFFFAOYSA-N
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Description

4-allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H12ClN3S and its molecular weight is 265.76g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

4-Allyl-5-(2-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of novel compounds. For instance, it has been used to create Schiff bases containing a 1,2,4-triazole ring. These Schiff bases have been characterized using IR, NMR spectroscopy, and elemental analyses, highlighting their unique structural features (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010). Additionally, a variety of 1,2,4-triazoles and their Schiff and Mannich base derivatives have been synthesized, demonstrating the versatility of these compounds in chemical synthesis (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Corrosion Inhibition

This compound has also shown potential as a corrosion inhibitor. Studies have explored its effectiveness in protecting mild steel in acidic solutions. Electrochemical impedance spectroscopy and scanning electron microscopy have been used to demonstrate the protective properties of these triazole-thiols on metal surfaces (Orhan, Ercan, Koparir, & Soylemez, 2012).

Antimicrobial and Antitumor Activity

Some derivatives of this compound have been evaluated for their antimicrobial activities. These studies provide insights into the potential therapeutic applications of these compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, the synthesis and investigation of 4,5-substituted 4H-1,2,4-triazole-3-thiols have revealed some derivatives with antitumor activity, demonstrating their relevance in medicinal chemistry (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-3-6-16-11(14-15-12(16)17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJBOBKQPCCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=S)N2CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.